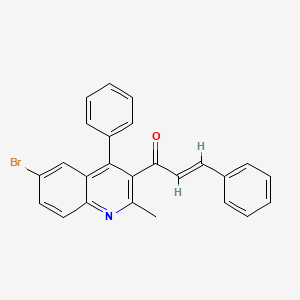
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are known for their potential chemotherapeutic properties and are characterized by the presence of an α,β-unsaturated ketone moiety. The compound is closely related to other chalcone derivatives that have been synthesized and studied for their vibrational spectroscopic properties, electronic structure, and antimicrobial activities .
Synthesis Analysis
The synthesis of related chalcone compounds typically involves a Claisen-Schmidt condensation, also known as a Crossed-Aldol condensation. This reaction is a key step in the formation of the α,β-unsaturated ketone system. For instance, a series of substituted chalcones were synthesized by reacting acetophenone derivatives with various substituted and unsubstituted benzaldehydes in the presence of sodium hydroxide . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic route was employed.
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be elucidated using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and single-crystal X-ray diffraction. These methods provide insights into the geometrical parameters and the electronic structure of the molecules. For example, the structure of a related chalcone was confirmed by X-ray diffraction and was found to be in good agreement with the structure predicted by density functional theory (DFT) calculations . The molecular structure is crucial for understanding the reactivity and biological activity of the compound.
Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of reactive functional groups. The α,β-unsaturated ketone moiety is particularly reactive and can participate in Michael additions, cyclization reactions, and further condensation reactions. These reactions can be exploited to synthesize a wide range of derivatives with potential pharmacological activities. The papers provided do not detail specific reactions for the compound , but the general reactivity of chalcones suggests that it may undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be characterized by their spectroscopic data, including UV absorption, IR frequencies, and NMR chemical shifts. These properties are influenced by the nature of the substituents on the chalcone core. For example, the electronic effects of substituents on the functional group frequencies of a series of substituted chalcones were studied using statistical analysis, which revealed how substituents affect the molecule's properties . The antimicrobial activities of these compounds were also evaluated, indicating that the physical and chemical properties of chalcones are closely related to their biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A novel compound was synthesized through cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one and hydrazine hydrate in propionic acid. This synthesis was characterized by elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data, highlighting its potential as a precursor for further chemical transformations and applications in material science or pharmaceuticals (Kedjadja et al., 2015).
Antiproliferative Evaluation
Research into 3-phenylquinolinylchalcone derivatives, including structures similar to (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one, revealed antiproliferative activities against non-small cell lung cancers and breast cancers. Compounds within this class demonstrated significant activity, suggesting potential use in cancer treatment research (Tseng et al., 2013).
Antimicrobial Evaluation
The synthesized 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones, a closely related compound, exhibited antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as fungal organisms. This suggests the potential for these compounds to serve as templates for the development of new antimicrobial agents (Sarveswari & Vijayakumar, 2016).
Electronic Structure and Reactivity
Studies on 3E-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-arylprop-2-en-1-ones via density functional theory (DFT) calculations explored their electronic structure, chemical reactivity, and optical properties. The correlation between the synthesized structure and theoretical predictions provides insights into the chemical behavior and potential applications of these compounds in materials science and molecular electronics (Sarveswari et al., 2015).
Anti-Tuberculosis Activity
N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, structurally related to this compound, showed anti-tuberculosis activity. The synthesis and structural confirmation through single crystal X-ray diffraction highlight the potential for developing novel anti-tuberculosis agents (Bai et al., 2011).
Propiedades
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrNO/c1-17-24(23(28)15-12-18-8-4-2-5-9-18)25(19-10-6-3-7-11-19)21-16-20(26)13-14-22(21)27-17/h2-16H,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBIJBVXZZGCDK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
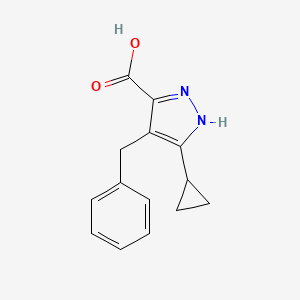
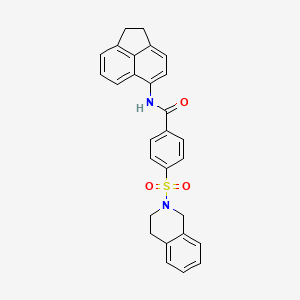

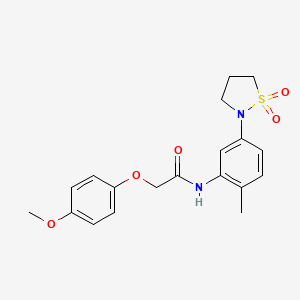
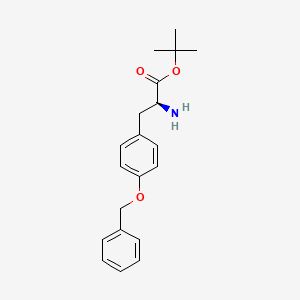
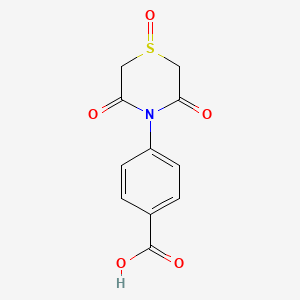
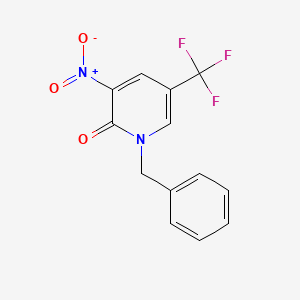
![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)
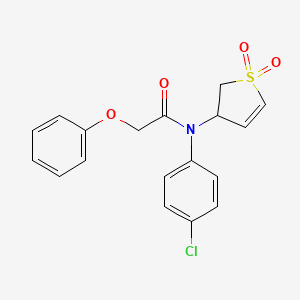
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
